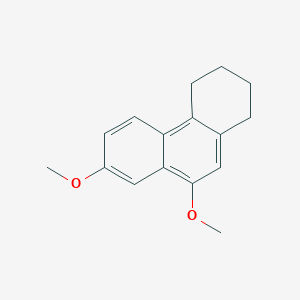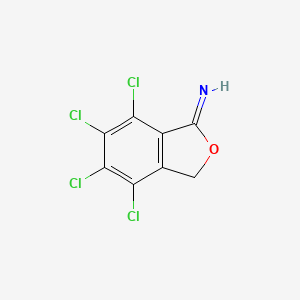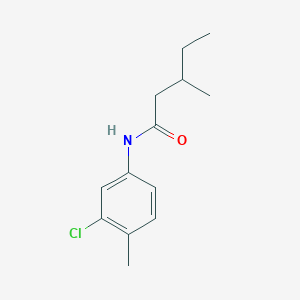
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is an organic compound with the molecular formula C11H11Cl3O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methyl group and a trichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate typically involves the esterification of 4-Methyl-3-(2,2,2-trichloroethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and acetic acid.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: 4-Methyl-3-(2,2,2-trichloroethyl)phenol and acetic acid.
Reduction: 4-Methyl-3-(2,2-dichloroethyl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Methylphenyl acetate: Lacks the trichloroethyl group, making it less reactive in certain chemical reactions.
3-(2,2,2-Trichloroethyl)phenyl acetate: Lacks the methyl group, which may affect its chemical properties and reactivity.
Phenyl acetate: The simplest form, lacking both the methyl and trichloroethyl groups.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is unique due to the presence of both the methyl and trichloroethyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
91193-94-1 |
|---|---|
分子式 |
C11H11Cl3O2 |
分子量 |
281.6 g/mol |
IUPAC名 |
[4-methyl-3-(2,2,2-trichloroethyl)phenyl] acetate |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-3-4-10(16-8(2)15)5-9(7)6-11(12,13)14/h3-5H,6H2,1-2H3 |
InChIキー |
IYUIQDRIQANGPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C)CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)


![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)

![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)

